2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione
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Overview
Description
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione is an organic compound with a complex structure that includes both anthracene and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of 9,10-dihydroanthracene-9,10-dione with dimethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(dimethylamino)ethenyl]-anthracene-9,10-dione
- 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroxyanthracene
Uniqueness
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione is unique due to its combination of the dimethylamino group and the anthracene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological or chemical systems.
Biological Activity
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione, also known by its CAS number 153813-68-4, is an anthraquinone derivative characterized by a dimethylaminovinyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H15NO2, with a molecular weight of approximately 277.32 g/mol. The structure features a fused tricyclic ring system typical of anthraquinones, with two carbonyl groups at positions 9 and 10, and a vinyl group with a dimethylamino substituent at position 2.
Property | Value |
---|---|
Molecular Formula | C18H15NO2 |
Molecular Weight | 277.32 g/mol |
CAS Number | 153813-68-4 |
Storage Temperature | Ambient |
Biological Activity Overview
The biological activity of anthraquinones is well-documented, with many compounds in this class exhibiting antimicrobial , antitumor , and anti-inflammatory properties. The introduction of the dimethylaminovinyl group in this compound may enhance these activities or confer new biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of anthraquinones can inhibit various cancer cell lines. Specifically, compounds similar to this compound have shown promising results against several types of cancer cells. For instance:
- Cell Line Studies : In vitro assays have demonstrated that anthraquinone derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction.
Antiviral Activity
The compound's structural similarities to other anthraquinones have led researchers to explore its potential as an antiviral agent. For example:
Case Studies
- Anticancer Activity : A study investigating various anthraquinone derivatives reported that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7). The study highlighted that compounds with larger substituents at the vinyl position exhibited enhanced activity, suggesting a similar potential for this compound .
- Mechanism of Action : Research into the mechanisms by which anthraquinones exert their anticancer effects indicates that they may disrupt cellular processes such as DNA replication and induce apoptosis through the activation of caspases. This pathway could be relevant for understanding the biological effects of our compound.
Properties
CAS No. |
153813-68-4 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO2/c1-19(2)10-9-12-7-8-15-16(11-12)18(21)14-6-4-3-5-13(14)17(15)20/h3-11H,1-2H3 |
InChI Key |
BRXNFBXZMAJSSI-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
solubility |
not available |
Origin of Product |
United States |
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